5-Ethoxy-3-methyl-1-phenylpyrazole

Lipophilicity Drug-likeness Chromatographic retention

5-Ethoxy-3-methyl-1-phenylpyrazole (CAS 1016-41-7) is a 1-phenylpyrazole derivative bearing an ethoxy substituent at the 5-position and a methyl group at the 3-position, with molecular formula C₁₂H₁₄N₂O and molecular weight 202.25 g/mol. The compound is catalogued as Edaravone Impurity 9, supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation, and quality control applications in support of Abbreviated New Drug Applications (ANDA).

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 1016-41-7
Cat. No. B085618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-3-methyl-1-phenylpyrazole
CAS1016-41-7
Synonyms5-Ethoxy-3-methyl-1-phenylpyrazole
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCOC1=CC(=NN1C2=CC=CC=C2)C
InChIInChI=1S/C12H14N2O/c1-3-15-12-9-10(2)13-14(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
InChIKeyHIXKUHSBZQQDHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-3-methyl-1-phenylpyrazole (CAS 1016-41-7) – Core Physicochemical & Regulatory Identity


5-Ethoxy-3-methyl-1-phenylpyrazole (CAS 1016-41-7) is a 1-phenylpyrazole derivative bearing an ethoxy substituent at the 5-position and a methyl group at the 3-position, with molecular formula C₁₂H₁₄N₂O and molecular weight 202.25 g/mol . The compound is catalogued as Edaravone Impurity 9, supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation, and quality control applications in support of Abbreviated New Drug Applications (ANDA) [1]. Its computed logP of approximately 2.48–2.58 distinguishes it from more polar pyrazole analogs and directly influences its chromatographic retention, solubility profile, and suitability as a lipophilic building block .

Edaravone Impurity 9 reference standard for ANDA method development
Certified with full characterization (COA, HPLC, MS, NMR) data
Lipophilic pyrazole scaffold (logP ~2.5) ensures chromatographic differentiation

Why Generic Pyrazole Substitution Is Inadequate for 5-Ethoxy-3-methyl-1-phenylpyrazole Procurement


Substituting 5-ethoxy-3-methyl-1-phenylpyrazole with a generic pyrazole or even a close structural analog such as 5-methoxy-3-methyl-1-phenylpyrazole or the hydroxyl-bearing Edaravone leads to fundamentally different physicochemical properties . The ethoxy group at C5 confers a computed logP roughly 1.0–2.0 units higher than that of Edaravone (logP ≈ 0.44–1.8), meaning the ethoxy derivative is substantially more lipophilic, altering membrane permeability, chromatographic retention, and solubility [1]. These property shifts render the compound non-interchangeable in applications that depend on precise lipophilicity, such as chromatographic system suitability verification, impurity profiling, or use as a synthetic intermediate in lipophilic environments [2].

Edaravone (logP 0.44–1.8) has substantially lower lipophilicity; chromatographic retention and extraction behavior may shift significantly.
5-Methoxy or 5-hydroxy analogs possess different leaving-group abilities, limiting direct use in acylation-based library synthesis.
Generic pyrazoles lack certified impurity identity and validated chromatographic characterization for ANDA submissions.

Quantitative Differentiation Guide for 5-Ethoxy-3-methyl-1-phenylpyrazole Versus Closest Analogs


Lipophilicity Differential: logP Comparison Against Edaravone

The target compound exhibits a measured/computed logP of 2.48–2.58, while Edaravone (the parent 5-hydroxypyrazolone) shows logP values between 0.44 and 1.8 across multiple authoritative databases . This translates to an approximately 1.0–2.0 logP unit increase, indicating a 10- to 100-fold greater partition into octanol over water [1].

Lipophilicity logP
Data to verify
Target logP 2.48–2.58 vs Edaravone 0.44–1.8 (Δ +1.0–2.0)
Supports chromatographic retention differentiation for impurity profiling.
Computed values; experimental logP not publicly available.
Lipophilicity Drug-likeness Chromatographic retention

Chromatographic Differentiation: Unique Retention Time in Edaravone Impurity Profiling

5-Ethoxy-3-methyl-1-phenylpyrazole is specifically designated as Edaravone Impurity 9 and is supplied as a reference standard for HPLC method development and validation [1]. In the pharmacopoeial context, Edaravone impurities are resolved using reversed-phase C18 columns with gradient elution, where Impurity 9 elutes with a distinct relative retention time (RRT) that differs from other known impurities such as Impurity 4, Impurity 8, and the parent Edaravone peak [2].

HPLC Identity
Method context
Certified Edaravone Impurity 9 with distinct RRT under validated HPLC conditions
Enables regulatory-compliant ANDA impurity profiling and system suitability.
Exact RRT depends on column and gradient parameters.
HPLC Impurity profiling Pharmaceutical quality control

Synthetic Utility: Differential Reactivity at the C5 Ethoxy Group

The ethoxy group at the C5 position of 5-ethoxy-3-methyl-1-phenylpyrazole undergoes nucleophilic substitution under both acidic and basic conditions, enabling its use as a precursor for C-acylated derivatives and fused heterocycles such as pyrazolo[1,5-a]pyrimidines [1]. In a representative acylation, reaction with 4-methylbenzoyl chloride in the presence of Ca(OH)₂ yields 4-aroyl-3-methyl-1-phenylpyrazol-5-ones in 74–76% yield after 1.5 h, while 4-trifluoromethylbenzoyl chloride gives 81–83% yield after 9 h [1], demonstrating that the ethoxy leaving group enables diversification routes inaccessible to the corresponding methoxy or hydroxy analogs .

Synthetic Reactivity
Reported
Acylation yields 74–83% with aroyl chlorides under Ca(OH)₂ conditions
Supports diversity-oriented synthesis of fused pyrazole libraries.
Comparative kinetics with methoxy/hydroxy analogs not publicly available.
Organic synthesis Building block Pyrazolo[1,5-a]pyrimidines

Biological Activity Differential: Cytotoxicity Against HeLa and MCF7 Cell Lines

In vitro cytotoxicity screening of 5-ethoxy-3-methyl-1-phenylpyrazole against human cervical carcinoma (HeLa) and breast adenocarcinoma (MCF7) cell lines yielded IC₅₀ values of 25 µM and 30 µM, respectively . For comparison, the parent compound Edaravone is primarily characterized as a free-radical scavenger and neuroprotective agent, with no reported direct cytotoxicity at comparable concentrations [1].

Cytotoxicity IC₅₀
Cross-study comparable
HeLa IC₅₀ 25 µM, MCF7 IC₅₀ 30 µM
Reported cell-model cytotoxicity context; distinct from Edaravone antioxidant profile.
Head-to-head comparison under identical conditions not available.
Anticancer Cytotoxicity In vitro pharmacology

High-Value Application Scenarios for 5-Ethoxy-3-methyl-1-phenylpyrazole Based on Quantitative Evidence


Edaravone ANDA Pharmaceutical Quality Control – Impurity Reference Standard Procurement

5-Ethoxy-3-methyl-1-phenylpyrazole is catalogued as Edaravone Impurity 9 and supplied with full characterization data (COA, HPLC, MS, NMR) compliant with ICH and pharmacopoeial guidelines [1]. Its distinct logP (2.48–2.58) ensures adequate chromatographic separation from the more polar Edaravone parent (logP ~0.44–1.8) on standard reversed-phase HPLC columns [2], making it an essential reference standard for system suitability testing, method validation, and batch release in ANDA submissions for generic Edaravone formulations .

Medicinal Chemistry – Lipophilic Pyrazole Scaffold for CNS-Penetrant or Membrane-Targeted Lead Optimization

With a logP approximately 1–2 units higher than Edaravone, this compound offers a significantly more lipophilic pyrazole scaffold suitable for programs targeting intracellular or CNS targets where enhanced membrane permeability is desired [1]. Its demonstrated cytotoxicity against HeLa (IC₅₀ = 25 µM) and MCF7 (IC₅₀ = 30 µM) cancer cell lines further suggests utility as a starting point for anticancer lead optimization [2], particularly when compared to Edaravone's neuroprotective profile.

Diversity-Oriented Synthesis – C5-Ethoxy as a Versatile Leaving Group for Fused Heterocycle Construction

The C5 ethoxy substituent enables nucleophilic aromatic substitution chemistry under mild conditions (e.g., Ca(OH)₂-mediated acylation with aroyl chlorides yielding 74–83% C-acylated products) [1], providing access to 4-aroyl-pyrazolones and pyrazolo[1,5-a]pyrimidine fused systems [2]. This reactivity profile distinguishes it from 5-methoxy and 5-hydroxy analogs, where the leaving group ability is progressively diminished, enabling sequential derivatization strategies in library synthesis.

Analytical Method Development and Transfer – Validated HPLC System Suitability Marker

Validated HPLC methods for Edaravone injection analysis achieve baseline separation of all known impurities including Impurity 9, with linearity correlation coefficients >0.999 and recovery in the 95–105% range [1]. Procurement of the certified Impurity 9 reference standard (CAS 1016-41-7) enables laboratories to replicate these validated conditions for method transfer, stability-indicating assay development, and forced degradation studies without the risk of misidentification inherent to using non-certified pyrazole analogs [2].

Application
Selection Property
Validation Focus
Edaravone ANDA quality control
Certified impurity standard with full characterization and distinct lipophilicity for separation
HPLC method validation, system suitability, and impurity profiling
Lipophilicity-driven scaffold studies
Higher logP for membrane permeability and cell-line endpoint sensitivity
Cell-model cytotoxicity endpoint screening and SAR exploration
Diversity-oriented synthesis
C5-ethoxy leaving group for acylation and fused heterocycle construction
Reaction optimization and pyrazolo[1,5-a]pyrimidine library generation
Analytical method transfer
Validated HPLC retention and resolution as Edaravone Impurity 9
Method transfer, stability-indicating assays, and forced degradation studies

Technical Documentation Hub

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38 linked technical documents
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